Introduction: The Context of Borinic Acids in Organoboron Chemistry
Introduction: The Context of Borinic Acids in Organoboron Chemistry
An In-Depth Technical Guide to Bis(3,4-dimethylphenyl)borinic acid
Topic: Bis(3,4-dimethylphenyl)borinic acid CAS Number: 1072946-23-6
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of Bis(3,4-dimethylphenyl)borinic acid (CAS No. 1072946-23-6), an organoboron compound with significant potential in organic synthesis, medicinal chemistry, and materials science. The document delves into its physicochemical properties, established synthesis methodologies, and key applications, with a focus on the mechanistic principles that guide its use in research and development. Detailed experimental protocols and conceptual diagrams are provided to offer both theoretical understanding and practical guidance for laboratory applications.
Organoboron chemistry has become a cornerstone of modern science, providing tools for applications ranging from pharmaceuticals to advanced materials.[1] While boronic acids (RB(OH)₂) are widely recognized, particularly for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, the closely related borinic acids (R₂B(OH)) offer a distinct and compelling reactivity profile.[1][2]
Borinic acids possess two organic substituents attached to the boron atom, in contrast to the single substituent of boronic acids.[1] This structural difference results in enhanced Lewis acidity, making borinic acids more reactive and, consequently, more susceptible to oxidation and protodeboronation.[1] Bis(3,4-dimethylphenyl)borinic acid is a diarylborinic acid featuring two 3,4-dimethylphenyl groups, which impart specific electronic and steric properties.[3] The electron-donating methyl groups on the phenyl rings influence the compound's reactivity and make it a valuable tool for specialized applications.[3]
Physicochemical and Structural Properties
The identity and characteristics of Bis(3,4-dimethylphenyl)borinic acid are defined by its specific molecular structure and resulting chemical properties. These data are essential for its application in quantitative experimental design.
| Property | Value | Source |
| CAS Number | 1072946-23-6 | [3][4][5][6] |
| IUPAC Name | bis(3,4-dimethylphenyl)borinic acid | [3][7] |
| Molecular Formula | C₁₆H₁₉BO | [3][4][5] |
| Molecular Weight | 238.1 g/mol | [3][4][5][7] |
| Exact Mass | 238.15300 Da | [3] |
| Canonical SMILES | B(C1=CC(=C(C=C1)C)C)(C2=CC(=C(C=C2)C)C)O | [3][7] |
| InChI Key | RLUUJGCHAAXMFW-UHFFFAOYSA-N | [3][7] |
| Calculated logP | 2.01820 | [3] |
| Appearance | (Typically a solid, consult supplier) | |
| Purity | ≥96% (Typical commercial purity) | [4][5] |
The calculated logarithmic partition coefficient (LogP) of 2.01820 suggests moderate lipophilicity, which implies limited solubility in aqueous media.[3] This is a critical consideration for applications in biological systems or aqueous reaction conditions.
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of diarylborinic acids like Bis(3,4-dimethylphenyl)borinic acid can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale.
Conceptual Approaches:
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Organometallic Pathways (Grignard/Organolithium): The most traditional and direct methods involve the reaction of a pre-formed organometallic reagent with a boron electrophile.[3] For this specific molecule, 3,4-dimethylphenylmagnesium bromide (a Grignard reagent) or 3,4-dimethylphenyl lithium would be reacted with a trialkyl borate, such as triisopropyl borate. Subsequent acidic hydrolysis of the resulting boronate ester yields the final borinic acid. The stoichiometry is critical; a 2:1 ratio of the organometallic reagent to the borate is required to form the diaryl species.
-
Transmetalation Reactions: These methods involve the transfer of organic groups from one metal to boron.[3] Diisopropylaminoborane has been shown to be an effective borylating agent for transmetalation reactions with Grignard reagents.[3]
-
Palladium-Catalyzed Cross-Coupling: Modern synthetic chemistry often employs palladium catalysis for its versatility and functional group compatibility.[3] These strategies can overcome limitations of traditional organometallic approaches and are particularly useful for constructing complex molecules.[3][8] A common approach involves the coupling of an aryl halide with a diboron reagent like bis(pinacolato)diboron.
Below is a diagram illustrating the generalized workflow for the Grignard-based synthesis.
Caption: Generalized workflow for the synthesis of Bis(3,4-dimethylphenyl)borinic acid via a Grignard reaction.
Applications in Research and Drug Development
The unique electronic properties and reactivity of Bis(3,4-dimethylphenyl)borinic acid make it a compound of interest across several scientific domains.[3]
Organic Synthesis and Catalysis
As a borinic acid, the compound serves as a versatile building block and catalyst.
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Cross-Coupling Reactions: It can participate as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form complex biaryl structures.[3]
-
Catalysis: Due to its Lewis acidic nature, it can catalyze various organic transformations, including transamidation and aldol reactions, by activating electrophiles.[3]
Medicinal Chemistry and Drug Discovery
The incorporation of boron into drug candidates has gained significant traction since the FDA approval of Bortezomib (Velcade®), a boronic acid-based proteasome inhibitor, in 2003.[9][10] Borinic acids are being explored for similar roles.
-
Enzyme Inhibition: A key mechanism for boron-containing drugs is the reversible covalent inhibition of serine or threonine residues in enzyme active sites.[9] The empty p-orbital of the sp²-hybridized boron atom acts as an electrophile, accepting a lone pair from the hydroxyl group of a serine residue. This forms a stable, tetrahedral sp³-hybridized boronate adduct, effectively blocking the enzyme's catalytic activity.[9] While the specific targets for Bis(3,4-dimethylphenyl)borinic acid are not yet fully elucidated, this mechanism is the foundational principle for its exploration as an enzyme inhibitor.[3]
-
Reactive Oxygen Species (ROS) Modulation: Some studies suggest that diarylborinic acids can react rapidly with hydrogen peroxide (H₂O₂), a key ROS.[3][11] This reactivity opens possibilities for its use as a ROS-triggered payload release system in targeted drug delivery or as a probe for studying oxidative stress in cellular environments.[3][11]
Caption: Mechanism of reversible covalent inhibition of a serine protease by a borinic acid.
Materials Science
The aromatic groups and the central boron atom can facilitate specific intermolecular interactions, making Bis(3,4-dimethylphenyl)borinic acid a candidate for the development of novel materials.[3] Potential applications include its incorporation into polymers to create materials with tailored electronic, optical, or self-assembly properties for use in electronics or sensor technology.[3]
Detailed Experimental Protocol: Synthesis via Grignard Reagent
This protocol describes a representative lab-scale synthesis of Bis(3,4-dimethylphenyl)borinic acid. Causality: This method is chosen for its straightforward, multi-step logic that is fundamental to organometallic chemistry, providing a clear path from a common aryl halide to the target molecule. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the highly reactive Grignard reagent.
Materials:
-
1-Bromo-3,4-dimethylbenzene
-
Magnesium turnings
-
Iodine (crystal, as initiator)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 2 M aqueous solution)
-
Anhydrous sodium sulfate
-
Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)
Procedure:
-
Grignard Reagent Formation (Self-Validating Step):
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (2.2 equivalents).
-
Add a single crystal of iodine. The purple color will fade upon heating as the iodine sublimates and activates the magnesium surface, which is a visual confirmation of activation.
-
Add a small portion of a solution of 1-Bromo-3,4-dimethylbenzene (2.0 equivalents) in anhydrous THF via the dropping funnel.
-
Gently heat the flask to initiate the reaction. A successful initiation is marked by the disappearance of the iodine color and gentle bubbling on the magnesium surface. This is a critical self-validating checkpoint; if the reaction does not start, the glassware or solvent may not be sufficiently dry.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation Reaction:
-
Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath. The low temperature is crucial to control the exothermicity of the reaction and prevent unwanted side reactions.
-
Slowly add triisopropyl borate (1.0 equivalent) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl. The acidic workup protonates the boronate ester and hydrolyzes it to the borinic acid. Add the acid slowly to manage the exothermic quench.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure Bis(3,4-dimethylphenyl)borinic acid.
-
Safety and Handling
Bis(3,4-dimethylphenyl)borinic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Operations should be performed in a well-ventilated fume hood. It may be harmful if inhaled, swallowed, or in contact with skin.[12] Avoid exposure to heat, flames, and strong oxidizing agents.[12] Consult the Safety Data Sheet (SDS) from the supplier for complete toxicological and handling information.
Conclusion
Bis(3,4-dimethylphenyl)borinic acid is a specialized organoboron reagent with distinct properties conferred by its diarylborinic acid structure. Its enhanced Lewis acidity and specific reactivity profile make it a valuable tool in advanced organic synthesis, a promising scaffold in medicinal chemistry for developing novel therapeutics, and a component for innovative materials. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in both academic and industrial research settings.
References
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Advanced Chem Blocks Inc. Bis(3, 4-dimethylphenyl)borinic acid, min 96%, 1 gram. [Link]
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PubChem. Bis(3,4-dimethylphenyl)borinic acid. [Link]
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MDPI. (2024). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. [Link]
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Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
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MDPI. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. [Link]
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Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]
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Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]
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Chemsrc. Bis(3,4-dimethylphenyl)borinic acid | CAS#:1072946-23-6. [Link]
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